molecular formula C20H17N3O3S B2555303 N-(2-furylmethyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1185082-33-0

N-(2-furylmethyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2555303
CAS RN: 1185082-33-0
M. Wt: 379.43
InChI Key: PMINFKXYRIJTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One area of research involves the synthesis of novel derivatives related to the thienopyrimidine framework and their evaluation for antimicrobial activity. For instance, Kerru et al. (2019) synthesized a new series of thienopyrimidine linked rhodanine derivatives and evaluated their in vitro antimicrobial activity. Compounds within this series demonstrated significant antibacterial potency against strains such as E. coli and B. subtilis, showcasing the potential of such compounds in addressing antibiotic resistance (Kerru et al., 2019).

Anticancer Potential

Another significant area of research is the exploration of anticancer activities. Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, leading to compounds that exhibited appreciable cancer cell growth inhibition against several cancer cell lines. This study underscores the potential of modifying the pyrimidine structure to discover new anticancer agents (Al-Sanea et al., 2020).

Structural Studies and Chemical Synthesis

Structural analysis and chemical synthesis represent another crucial area of application. Studies such as the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate by Subasri et al. (2016) contribute to a deeper understanding of molecular conformation and interactions, which are vital for designing more effective molecules with desired biological activities (Subasri et al., 2016).

Dual Inhibition for Therapeutic Applications

Furthermore, compounds featuring the thienopyrimidine moiety have been evaluated for their dual inhibitory activities, such as those against thymidylate synthase and dihydrofolate reductase. Gangjee et al. (2008) synthesized classical and nonclassical analogues as potential dual inhibitors, revealing compounds with significant potency. This suggests a promising strategy for developing therapeutics that target multiple pathways simultaneously (Gangjee et al., 2008).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-13-4-6-14(7-5-13)16-11-27-19-18(16)22-12-23(20(19)25)10-17(24)21-9-15-3-2-8-26-15/h2-8,11-12H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMINFKXYRIJTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(furan-2-yl)methyl]-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

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